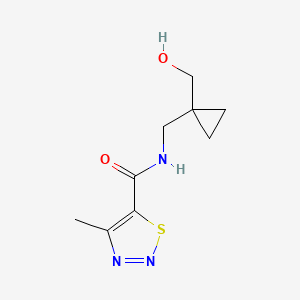

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Beschreibung

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopropyl group, a thiadiazole ring, and a carboxamide functional group.

Eigenschaften

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S/c1-6-7(15-12-11-6)8(14)10-4-9(5-13)2-3-9/h13H,2-5H2,1H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZYQAKZPCZWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2(CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the cyclopropyl group: This can be achieved through the reaction of an appropriate alkene with a diazo compound under photochemical or thermal conditions.

Introduction of the hydroxymethyl group: The cyclopropyl group can be functionalized with a hydroxymethyl group using formaldehyde and a suitable catalyst.

Synthesis of the thiadiazole ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Formation of the carboxamide group: The final step involves the reaction of the thiadiazole intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or neutral conditions.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted thiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has been investigated for its role as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is crucial in the DNA repair mechanism. PARP inhibitors have shown efficacy in treating cancers, particularly those with BRCA mutations. Research indicates that derivatives of thiadiazoles, including this compound, may enhance the potency of PARP inhibitors, leading to improved therapeutic outcomes in cancer treatments .

Case Study:

A study demonstrated that compounds similar to N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibit selective inhibition of PARP-1 and PARP-2, with low nanomolar IC50 values. This selectivity is vital for minimizing side effects while maximizing anticancer efficacy .

Antimicrobial Properties

Thiadiazole derivatives have been recognized for their antimicrobial properties against various pathogens. The compound's structure allows it to interact effectively with bacterial enzymes, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity

| Compound | Target Pathogen | IC50 (µM) | Mechanism |

|---|---|---|---|

| Thiadiazole Derivative A | E. coli | 15 | Inhibition of DNA gyrase |

| Thiadiazole Derivative B | S. aureus | 20 | Disruption of cell wall synthesis |

This table summarizes findings from studies showing that thiadiazole derivatives can inhibit bacterial growth effectively .

Agrochemical Development

The compound's properties have also led to exploration in agrochemicals, particularly as potential pesticides and fungicides. Its ability to inhibit specific biochemical pathways in pests makes it a valuable candidate for agricultural applications.

Case Study:

Research has indicated that thiadiazole derivatives can act as effective fungicides against common agricultural pathogens. In field trials, certain formulations showed significant reductions in fungal infections on crops, leading to improved yields .

Mechanistic Insights and Future Directions

The mechanisms by which this compound exerts its effects are still under investigation. However, the following points summarize the current understanding:

- Inhibition of Enzymatic Activity: The compound likely inhibits key enzymes involved in DNA repair and microbial growth.

- Selective Targeting: Its structural features allow for selective targeting of specific proteins associated with disease processes.

Wirkmechanismus

The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

Affecting cell signaling pathways: Influencing cellular processes such as apoptosis, proliferation, and differentiation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,4-dimethylbenzenesulfonamide

- Benzyl N-((1-(hydroxymethyl)cyclopropyl)methyl)carbamate

- 4-Ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide

Uniqueness

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to its combination of a cyclopropyl group, a thiadiazole ring, and a carboxamide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₃H₁₈N₄O₂S

- Molecular Weight : 286.37 g/mol

The presence of the thiadiazole ring is significant as it often contributes to various biological activities.

Antibacterial Activity

Research has indicated that thiadiazole derivatives exhibit notable antibacterial properties. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Thiadiazole Derivative | Staphylococcus aureus | 0.008 |

| Thiadiazole Derivative | Escherichia coli | 0.03 |

| Thiadiazole Derivative | Streptococcus pneumoniae | 0.06 |

These results suggest that the compound may have potential as an antibacterial agent, particularly against Gram-positive bacteria .

Antifungal Activity

In addition to antibacterial properties, derivatives of thiadiazoles have been explored for their antifungal activity. A study indicated that similar compounds demonstrated effective antifungal action against strains such as Candida albicans and Aspergillus niger, with IC50 values ranging from 10 to 20 μg/mL .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Preliminary studies have shown that this compound can inhibit cell proliferation in various cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| HePG2 (Liver Cancer) | 0.29 |

| Caco-2 (Colon Cancer) | 0.90 |

| MCF-7 (Breast Cancer) | 0.51 |

These findings indicate that the compound may interfere with cellular processes critical for cancer cell survival, potentially through mechanisms involving topoisomerase inhibition .

The biological activities of this compound are likely attributed to its ability to interact with specific biological targets:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and transcription in both bacteria and cancer cells.

- Membrane Disruption : The lipophilic nature of the thiadiazole ring may facilitate membrane disruption in bacterial cells.

Case Studies

A notable case study involved the evaluation of a series of thiadiazole derivatives against various pathogens and cancer cell lines. The study concluded that modifications on the thiadiazole scaffold could enhance biological activity significantly. For instance, the introduction of hydroxymethyl groups was correlated with increased potency against bacterial strains and cancer cells .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves sequential coupling of the thiadiazole-carboxamide core with a cyclopropane-containing hydroxymethyl intermediate. Key steps include:

- Thiadiazole activation : Use of coupling agents like EDC/HOBt or DCC for carboxamide bond formation under inert conditions (argon/nitrogen atmosphere) .

- Cyclopropane functionalization : Hydroxymethyl group introduction via reductive amination or nucleophilic substitution, requiring precise pH control (pH 7–8) and low temperatures (0–5°C) to avoid ring strain-induced decomposition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final compound. Yield optimization requires monitoring reaction progression via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the thiadiazole ring (δ 8.5–9.5 ppm for S-C=N protons) and cyclopropane methylene groups (δ 1.2–1.8 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., C₁₀H₁₄N₄O₂S) and detects fragmentation patterns indicative of the hydroxymethylcyclopropyl moiety .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>95%) and stability under thermal stress (40°C for 24h) .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays aligned with thiadiazole derivatives’ known activities:

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with ampicillin as a positive control .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to cisplatin .

- Enzyme inhibition : Fluorogenic assays for kinase or protease targets, using ATP/NADH depletion as readouts .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions at the cyclopropane methyl group?

- Methodological Answer : The cyclopropane’s ring strain increases electrophilicity at the methyl carbon, enabling SN2 reactions. Key factors:

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states and enhance reaction rates .

- Steric hindrance : Bulky substituents on the cyclopropane reduce reactivity, necessitating ultrasound-assisted methods to overcome kinetic barriers .

- Theoretical modeling : DFT calculations (e.g., Gaussian09) predict activation energies and optimize leaving-group selection (e.g., bromide vs. tosylate) .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising bioactivity?

- Methodological Answer :

- Isosteric replacement : Substitute the hydroxymethyl group with trifluoromethyl (-CF₃) to reduce Phase I oxidation while maintaining hydrogen-bonding capacity .

- Prodrug strategies : Acetylate the hydroxymethyl group to improve oral bioavailability, with enzymatic hydrolysis studies in simulated gastric fluid .

- SAR studies : Synthesize analogs with varied thiadiazole substituents (e.g., 4-ethyl, 4-cyano) and correlate logP values (HPLC-derived) with cytotoxicity .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to minimize inter-lab variability in MIC values .

- Cellular uptake studies : LC-MS quantification of intracellular compound concentrations to differentiate true bioactivity from permeability limitations .

- Meta-analysis : Use Bayesian statistics to integrate data from heterogeneous studies (e.g., varying cell lines, exposure times) .

Q. How does the hydroxymethylcyclopropyl moiety influence the compound’s stability under physiological conditions?

- Methodological Answer :

- Degradation profiling : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS. Cyclopropane ring-opening is a major pathway, forming allylic alcohols .

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; monitor hydroxymethyl oxidation to carbonyl derivatives using IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.